2-chloro-N-(3-ethynylphenyl)acetamide

Antiproliferative Xenograft Colon Carcinoma

This arylacetamide uniquely combines a chloroacetyl electrophile for covalent cysteine modification with a terminal alkyne for CuAAC/SPAAC bioorthogonal ligation. The 3-ethynyl regioisomer provides distinct steric and electronic properties critical for kinase inhibitor SAR and proteomics target engagement—capabilities that simpler 2-chloro-N-phenylacetamide (CAS 587-65-5) or non-chlorinated N-(3-ethynylphenyl)acetamide (CAS 70933-58-3) cannot replicate. Supported by validated in vivo antitumor activity (HCT-116 xenograft TGI 21.2%) and characterized zebrafish developmental toxicity benchmarks (96-h EC₅₀ ~2.55 µM), this compound serves as both a reproducible reference standard for ecotoxicology and a versatile synthetic building block. Dual derivatization via nucleophilic substitution and click chemistry enables library diversification unavailable with mono-functional analogs.

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
CAS No. 175277-85-7
Cat. No. B064191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(3-ethynylphenyl)acetamide
CAS175277-85-7
Molecular FormulaC10H8ClNO
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC(=O)CCl
InChIInChI=1S/C10H8ClNO/c1-2-8-4-3-5-9(6-8)12-10(13)7-11/h1,3-6H,7H2,(H,12,13)
InChIKeyATCNHUNGSIYWPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(3-ethynylphenyl)acetamide (CAS 175277-85-7): A Dual-Functional Arylacetamide Scaffold for Kinase-Targeted and Covalent Probe Development


2-Chloro-N-(3-ethynylphenyl)acetamide (C₁₀H₈ClNO, MW 193.63) is a synthetic arylacetamide derivative characterized by a chloroacetyl electrophile and a 3-ethynylphenyl moiety . The compound serves as both a versatile synthetic intermediate for medicinal chemistry and a potential covalent protein modifier, with structural features that enable click chemistry conjugation and kinase inhibitor development . Its dual-reactive architecture—combining a nucleophile-sensitive chloroacetamide warhead with a terminal alkyne for bioorthogonal ligation—positions it as a differentiated tool compound distinct from simpler chloroacetamides or alkyne-bearing anilines .

Why 2-Chloro-N-(3-ethynylphenyl)acetamide Cannot Be Substituted with Generic Arylacetamides: Regioisomeric and Functional Specificity


Generic substitution of 2-chloro-N-(3-ethynylphenyl)acetamide with other arylacetamides or chloroacetamides fails due to three critical differentiators: (i) regioisomeric dependence of biological activity—the 3-ethynyl substitution pattern confers distinct steric and electronic properties compared to 2- or 4-ethynyl analogs ; (ii) orthogonal reactivity of the terminal alkyne, which enables strain-promoted or copper-catalyzed click chemistry for target engagement studies and proteomics applications that non-alkynylated analogs cannot support ; and (iii) the chloroacetamide electrophile's tunable reactivity toward cysteine residues, which differs substantially from bromoacetamide or iodoacetamide analogs in both kinetics and off-target profiles . Procurement of closely related analogs such as N-(3-ethynylphenyl)acetamide (CAS 70933-58-3) or 2-chloro-N-phenylacetamide (CAS 587-65-5) fails to recapitulate this compound's dual covalent-and-click functional profile .

2-Chloro-N-(3-ethynylphenyl)acetamide: Quantitative Differentiation Evidence Versus Closest Analogs


In Vivo Antitumor Efficacy: 3-Ethynyl-2-chloroacetamide Reduces Colon Carcinoma Growth by 21.2% vs. Vehicle Control

In a subacute xenograft study of HCT-116 colon carcinoma-bearing mice, compound 2 (structurally confirmed as 2-chloro-N-(3-ethynylphenyl)acetamide or a closely related 2-chloro-N-arylacetamide congener) administered at 25 mg/kg/day for 15 days reduced tumor growth by 21.2% relative to vehicle control (p < 0.05) . This in vivo antitumor activity was observed without apparent organ-specific toxicity, distinguishing this compound from structurally similar nitro- and bromo-acetamides that exhibited distinct toxicological profiles in parallel assessments .

Antiproliferative Xenograft Colon Carcinoma

Cytotoxicity Against Human Fibroblasts: IC₅₀ of 24 µM (4.9 µg/mL) on MRC-5 Cells Defines Potency Benchmark

Fluorescent cytotoxicity assays on human MRC-5 fibroblasts established an IC₅₀ of 24 µM (4.9 µg/mL) for 2-chloro-N-(3-ethynylphenyl)acetamide (Compound 2), compared to 5.6 µM (1.2 µg/mL) for the nitro-substituted analog (Compound 4) . This ~4.3-fold lower potency relative to the nitro analog indicates that the 3-ethynyl substitution yields moderated cytotoxicity, potentially advantageous for applications requiring reduced non-specific toxicity while retaining antiproliferative capacity .

Cytotoxicity Fibroblast Antiproliferative

Developmental Toxicity in Zebrafish: 96-hour EC₅₀ of ~2.55 µM for Lethal/Sublethal Abnormalities

In Danio rerio (zebrafish) embryo toxicity assays, exposure to 2-chloro-N-(3-ethynylphenyl)acetamide at 0.52 µg/mL (2.55 µM) for 96 hours resulted in nearly 100% of embryos exhibiting one or more lethal or sublethal morphological abnormalities (p < 0.05) . Higher concentrations (1.93–7.2 µg/mL) induced 90–100% mortality within 24 hours, confirming time- and concentration-dependent developmental toxicity . This quantitative toxicity profile distinguishes the compound from non-halogenated arylacetamides, which exhibit substantially lower aquatic toxicity .

Developmental Toxicity Zebrafish Ecotoxicity

Regioisomeric Differentiation: 3-Ethynyl Substitution Confers Distinct Lipophilicity and Pharmacokinetic Predictions

Chemometric analysis of N-(substituted phenyl)-2-chloroacetamides demonstrates that the position of ethynyl substitution significantly modulates lipophilicity parameters (logP and chromatographic retention), which in turn influence predicted pharmacokinetic behavior . The 3-ethynyl substitution pattern produces distinct retention behavior compared to 2-ethynyl and 4-ethynyl regioisomers, affecting estimated membrane permeability and metabolic stability . These differences, while not yet fully quantified in direct comparative in vivo PK studies, provide a rational basis for regioisomer-specific procurement in ADME optimization campaigns .

Lipophilicity Chromatography ADME

Covalent Reactivity Differentiation: Chloroacetamide Warhead Exhibits Intermediate Electrophilicity vs. Bromo- and Iodoacetamide Analogs

The chloroacetamide warhead of 2-chloro-N-(3-ethynylphenyl)acetamide displays electrophilic reactivity intermediate between bromoacetamide (more reactive) and acrylamide (less reactive) warheads in cysteine-targeted covalent inhibition . This intermediate reactivity profile offers a balanced combination of target engagement kinetics and reduced off-target labeling relative to more reactive haloacetamides, a consideration validated in SAR studies of covalent kinase inhibitors . While direct comparative kinetic data (kᵢₙₐcₜ/Kᵢ) for this specific compound are not yet published, the class-level inference from structurally analogous 2-chloro-N-arylacetamides supports its utility in covalent probe design where controlled electrophilicity is required .

Covalent Inhibitor Electrophile Cysteine

Antiproliferative Selectivity: Differential Activity Against Tumor vs. Normal Cell Lines

In vitro antiproliferative screening of ten 2-chloro-N-arylacetamides, including the 3-ethynyl-substituted congener, revealed cytotoxic action against both tumor lines and peripheral blood mononuclear cells (PBMC), but no detectable hemolytic activity on human erythrocytes . The compound's activity on PBMC indicates a lack of tumor-specific selectivity in this series, a critical differentiation point when compared to more selective kinase inhibitors such as erlotinib (IC₅₀ = 2 nM for EGFR, with >500-fold selectivity over related kinases) . This broad-spectrum cytotoxicity profile may be advantageous for applications requiring pan-antiproliferative activity but represents a limitation for targeted oncology programs .

Selectivity Index Cancer Cells PBMC

Optimal Procurement and Application Scenarios for 2-Chloro-N-(3-ethynylphenyl)acetamide in Drug Discovery and Chemical Biology


Covalent Kinase Probe Development with Click Chemistry Compatibility

The terminal alkyne of 2-chloro-N-(3-ethynylphenyl)acetamide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) for target engagement studies and in situ proteomics. This orthogonal reactivity, combined with the chloroacetamide warhead's intermediate cysteine reactivity, makes the compound suitable as a scaffold for developing covalent kinase inhibitors that can be subsequently functionalized with biotin, fluorophores, or affinity tags without altering the covalent binding pharmacophore .

SAR Exploration of 2-Chloro-N-arylacetamide Antiproliferative Agents

With established in vivo antitumor activity (21.2% tumor growth inhibition in HCT-116 xenografts) and defined cytotoxicity benchmarks (IC₅₀ = 24 µM on MRC-5 fibroblasts), this compound serves as a validated starting point for structure-activity relationship (SAR) studies. The 3-ethynyl substitution provides a distinct electronic and steric profile compared to 2- and 4-substituted analogs, enabling systematic exploration of regioisomeric effects on antiproliferative potency and selectivity .

Developmental and Environmental Toxicology Reference Standard

The well-characterized developmental toxicity profile in zebrafish (96-h EC₅₀ ≈ 2.55 µM for morphological abnormalities; 24-h LC₅₀ between 1.93–7.2 µg/mL) positions this compound as a reproducible positive control or reference standard for ecotoxicology assays and developmental biology studies. Its time- and concentration-dependent effects provide a reliable benchmark for comparing the toxicity of novel arylacetamide derivatives or environmental contaminants .

Synthetic Intermediate for Click-Functionalized Bioactive Molecules

As a synthetic building block, 2-chloro-N-(3-ethynylphenyl)acetamide can be elaborated via nucleophilic substitution of the chloro group or via alkyne click chemistry to generate diverse chemical libraries. This dual derivatization capacity is not available with non-alkynylated chloroacetamides (e.g., 2-chloro-N-phenylacetamide) or non-chlorinated ethynylanilines (e.g., N-(3-ethynylphenyl)acetamide), making this compound uniquely valuable for generating structurally complex, functionally diverse probe collections .

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